molecular formula C11H19ClN2O3S B2741114 4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride CAS No. 1216558-98-3

4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride

Cat. No.: B2741114
CAS No.: 1216558-98-3
M. Wt: 294.79
InChI Key: HDKMXANNZLIIMT-UHFFFAOYSA-N
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Description

4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride is a chemical compound with a complex structure that includes an aminoethoxy group, an ethyl group, and a methylbenzene sulfonamide group

Preparation Methods

The synthesis of 4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(2-aminoethoxy)-3-methylbenzenesulfonamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Chemical Reactions Analysis

4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: This compound is studied for its potential effects on biological systems, including its role as an inhibitor in certain biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where inhibition of specific enzymes is beneficial.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .

Mechanism of Action

The mechanism of action of 4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride can be compared with similar compounds such as aminoethoxyvinyl glycine hydrochloride and other sulfonamide derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the aminoethoxy and sulfonamide groups in this compound gives it distinct properties and applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-(2-aminoethoxy)-N-ethyl-3-methylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S.ClH/c1-3-13-17(14,15)10-4-5-11(9(2)8-10)16-7-6-12;/h4-5,8,13H,3,6-7,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKMXANNZLIIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OCCN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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